2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

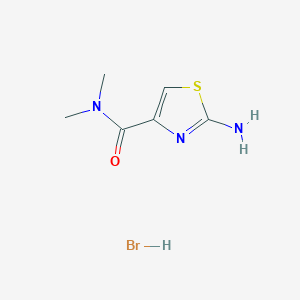

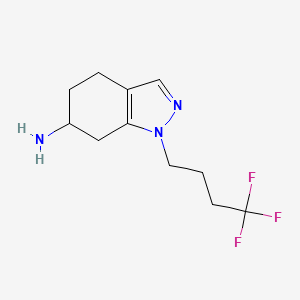

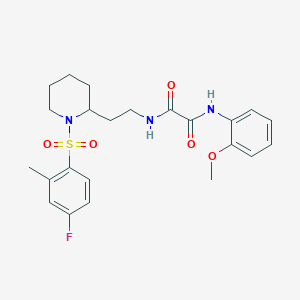

2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrobromide is a compound with the CAS Number: 2413898-81-2 . It has a molecular weight of 252.13 . The compound is a powder and is stored at room temperature . The IUPAC name for this compound is 2-amino-N,N-dimethylthiazole-4-carboxamide hydrobromide .

Molecular Structure Analysis

The molecular structure of 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide consists of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 252.13 . The IUPAC name for this compound is 2-amino-N,N-dimethylthiazole-4-carboxamide hydrobromide .Aplicaciones Científicas De Investigación

Peptide Synthesis

2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrobromide is utilized in peptide synthesis. For example, its involvement in the Ugi four-component condensation (4CC) starting from 2,5-dihydro-1,3-thiazoles allows the synthesis of sulfur-containing peptide analogues (Kintscher & Martens, 1992).

Cyclization and Recyclization Processes

This compound is also involved in cyclization and recyclization processes. In one study, thiocarboxamides, including N,N-thioureas, underwent Michael addition followed by intramolecular substitution to afford thiazoline-4-carboxylates, which are cysteine derivatives (Nötzel et al., 2001).

Synthesis of Antimicrobial Compounds

Additionally, 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrobromide plays a role in the synthesis of novel antimicrobial compounds. One study demonstrated its use in synthesizing substituted-thiazole-2-semicarbazides with promising antimicrobial activity (Basavarajaiah & Mruthyunjayaswamy, 2008).

Synthesis of Biologically Active Compounds

The compound has been used to synthesize new 2-aminopyrrole derivatives exhibiting significant cytotoxic activity against certain tumor cells (Zykova et al., 2018).

Involvement in Nonsteroidal Anti-Inflammatory Drugs

It's also found in the synthesis of nonsteroidal anti-inflammatory drugs derived from 2-aminothiazole and 2-amino-2-thiazoline, indicating potential medical applications (Lynch et al., 2006).

Formation of 2-Thiohydantoins

The compound is involved in the formation of 2-thiohydantoins, a significant reaction in organic chemistry (Balya et al., 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS.BrH/c1-9(2)5(10)4-3-11-6(7)8-4;/h3H,1-2H3,(H2,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWXPJYEZKAACN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CSC(=N1)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorophenyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2369351.png)

![N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2369363.png)

![2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2369365.png)

![ethyl 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2369368.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2369371.png)